molecular formula C21H16ClNO3S3 B2457311 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole CAS No. 850927-71-8

5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole

Cat. No. B2457311
CAS RN: 850927-71-8
M. Wt: 461.99
InChI Key: YQKGAPHTVILUHJ-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has also been reported to possess anti-inflammatory and anticancer activities. In agriculture, 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been investigated for its optical and electronic properties.

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane integrity. It has also been suggested that this compound may exert its anti-inflammatory and anticancer activities by modulating various signaling pathways in the body.
Biochemical and Physiological Effects
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacterial and fungal strains at low concentrations. It has also been reported to possess anti-inflammatory and anticancer activities. However, the exact mechanism of these activities is not fully understood. In addition, the toxicity and pharmacokinetics of this compound are yet to be fully explored.

Advantages and Limitations for Lab Experiments

5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results as an antimicrobial, anti-inflammatory, and anticancer agent. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the toxicity and pharmacokinetics of this compound are not well understood, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of the toxicity and pharmacokinetics of this compound, which can help determine its safety and efficacy in various applications. In addition, the potential use of this compound as a pesticide, herbicide, or in material science applications can also be explored. Finally, more studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole involves the reaction of 2-mercaptobenzothiazole with 2-chlorobenzyl bromide in the presence of a base, followed by cyclization with tosyl chloride and oxalyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in the literature and provides a high yield of the desired product.

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKGAPHTVILUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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